![molecular formula C15H17N5O4 B2615470 4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878736-65-3](/img/structure/B2615470.png)
4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione” is a chemical compound with the molecular formula C15H17N5O4 and a molecular weight of 331.332. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, imidazole compounds in general have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including compounds structurally related to 4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, are explored for their antitumor activity. Studies show that bis(2-chloroethyl)amino derivatives of imidazole and related structures possess significant antitumor properties. Some of these compounds have advanced to preclinical testing, highlighting their potential as new antitumor drugs and underscoring the synthesis of compounds with diverse biological activities (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Antioxidant Capacity of Imidazole Derivatives
Research into the antioxidant capacity of imidazole derivatives, including structures similar to 4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, reveals their significance in scientific applications. The ABTS/PP decolorization assay, for instance, is utilized to elucidate the reaction pathways of antioxidant capacity, where imidazole derivatives could potentially play a role due to their structural compatibility with phenolic antioxidants. This emphasizes the need for further investigation into the specificity and relevance of oxidation products and the overall applicability of these assays (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Hydantoin Derivatives and Medical Applications
Hydantoin derivatives, related to the imidazole family, are recognized for their therapeutic and agrochemical applications. These compounds demonstrate a wide range of biological and pharmacological activities, making them significant in the chemical synthesis of non-natural amino acids and their conjugates with potential medical uses. The production of hydantoin using the Bucherer-Bergs reaction is highlighted for its efficiency and simplicity in synthesizing important natural products and new organic compounds with potential therapeutic applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Schiff Base, Hydrazone, and Oxime Derivatives of Curcumin
Curcumin derivatives, including Schiff base, hydrazone, and oxime types, are synthesized to improve medicinal and biological properties. These compounds, along with their metal complexes, exhibit higher potency in biological activity, indicating the potential for further research and development in this area (Omidi & Kakanejadifard, 2020).
Future Directions
properties
IUPAC Name |
4,7-dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-8-5-19-11-12(16-14(19)18(8)6-9(2)21)17(4)15(24)20(13(11)23)7-10(3)22/h5H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBJKYMEKKQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)C)N(C(=O)N(C3=O)CC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-3,8-bis(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.